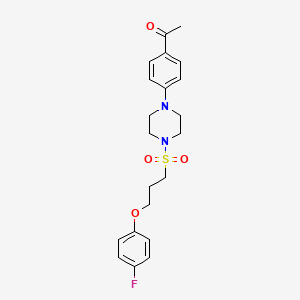

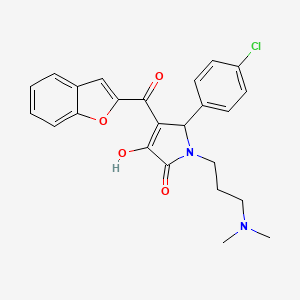

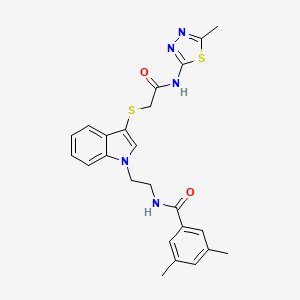

1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone is a derivative of phenylpiperazine, a class of organic compounds known for their various biological activities. The presence of a sulfonyl group and a fluorophenoxy moiety suggests that this compound could have interesting chemical properties and potential as a biological agent.

Synthesis Analysis

The synthesis of related phenylpiperazine derivatives has been explored through electrochemical methods. For instance, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been studied, leading to the formation of new arylthiobenzazoles . Another study demonstrated the electrochemical synthesis of new phenylpiperazine derivatives using arylsulfinic acids as nucleophiles . These methods provide a green chemistry approach, avoiding the use of hazardous reagents and minimizing waste.

Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives is characterized using various spectroscopic techniques. Proton-nuclear magnetic resonance (1H-NMR), carbon-nuclear magnetic resonance (13C-NMR), and Infra Red (IR) spectral data, along with CHN analysis, are typically employed to confirm the structure of synthesized compounds . These techniques would be essential in analyzing the structure of 1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone.

Chemical Reactions Analysis

Phenylpiperazine derivatives can undergo nucleophilic substitution reactions, as seen in the synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine . The electrochemical synthesis methods also involve Michael addition reactions, where the electrochemically generated p-quinone imine reacts with nucleophiles to form the desired products . These reactions are crucial for the functionalization of the phenylpiperazine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives are influenced by their substituents. The introduction of sulfonyl groups and other substituents can affect the solubility, melting point, and biological activity of these compounds. For example, the antibacterial activities of various 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been investigated, showing that specific derivatives exhibit significant antibacterial properties . These properties are important for the potential application of these compounds as antibacterial agents.

科学的研究の応用

Electrochemical Synthesis

Researchers have explored electrochemical methods to synthesize new phenylpiperazine derivatives, highlighting a green and efficient approach to producing compounds related to "1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone". These methods provide a sustainable pathway for generating complex molecules with potential applications in drug development and materials science (Nematollahi & Amani, 2011).

Analytical Derivatization

A novel sulfonate reagent has been synthesized for use in analytical derivatization in liquid chromatography. This reagent aids in the sensitive detection of analytes and showcases the utility of phenylpiperazine derivatives in enhancing analytical methodologies. The application of such derivatives in analytical chemistry can lead to improvements in the detection and quantification of various substances (Hsin-Lung Wu et al., 1997).

Medicinal Chemistry

In medicinal chemistry, derivatives of the core structure have been synthesized and evaluated for their antibacterial activities, demonstrating the potential of phenylpiperazine derivatives as therapeutic agents. Such research underlines the importance of structural modifications in discovering new drugs with enhanced efficacy and safety profiles (M. Vinaya et al., 2008).

作用機序

Target of Action

Similar compounds with sulfonyl piperazine structures have been found to bind to the colchicine binding site of tubulin .

Mode of Action

It is suggested that similar compounds interact with their targets (such as tubulin) by binding to specific sites, which can lead to changes in the target’s function .

Biochemical Pathways

If the compound does indeed bind to tubulin, it could potentially affect microtubule dynamics and related cellular processes .

Result of Action

If the compound does interact with tubulin, it could potentially disrupt microtubule dynamics, affecting processes such as cell division and intracellular transport .

特性

IUPAC Name |

1-[4-[4-[3-(4-fluorophenoxy)propylsulfonyl]piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-17(25)18-3-7-20(8-4-18)23-11-13-24(14-12-23)29(26,27)16-2-15-28-21-9-5-19(22)6-10-21/h3-10H,2,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMNAIYGMZSROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCOC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)phenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloroacetyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B3009162.png)

![8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)

![6-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-2-carbonitrile](/img/structure/B3009173.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B3009175.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3009178.png)

![7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B3009183.png)